molecular formula C19H15ClFN3O3 B6063478 1-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)ethyliminomethyl]-6-hydroxypyrimidine-2,4-dione

1-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)ethyliminomethyl]-6-hydroxypyrimidine-2,4-dione

Cat. No.: B6063478
M. Wt: 387.8 g/mol
InChI Key: VTRCTLDAVNEOHO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)ethyliminomethyl]-6-hydroxypyrimidine-2,4-dione is a complex organic compound characterized by the presence of chlorophenyl and fluorophenyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)ethyliminomethyl]-6-hydroxypyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-fluorophenylacetic acid, followed by cyclization with urea under acidic conditions to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)ethyliminomethyl]-6-hydroxypyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)ethyliminomethyl]-6-hydroxypyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)ethyliminomethyl]-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone: Similar structure but lacks the pyrimidine ring.

    2-Chloro-1-(4-fluorophenyl)ethan-1-one: Another related compound with a simpler structure.

Uniqueness

1-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)ethyliminomethyl]-6-hydroxypyrimidine-2,4-dione is unique due to the presence of both chlorophenyl and fluorophenyl groups attached to a pyrimidine ring. This combination of functional groups and the pyrimidine core provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-[2-(4-fluorophenyl)ethyliminomethyl]-6-hydroxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3/c20-13-3-7-15(8-4-13)24-18(26)16(17(25)23-19(24)27)11-22-10-9-12-1-5-14(21)6-2-12/h1-8,11,26H,9-10H2,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRCTLDAVNEOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN=CC2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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